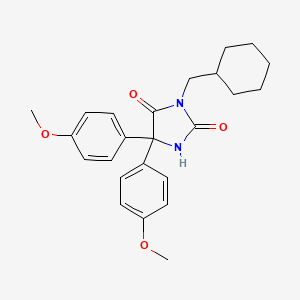![molecular formula C16H20N4O4 B7463954 6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)
6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research. Also known as PNU-142721, it has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of PNU-142721 involves the inhibition of PARP. PARP is an enzyme that is involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, if the damage is too severe, PARP can become overactivated, leading to cell death. PNU-142721 inhibits PARP, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
PNU-142721 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, PNU-142721 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PNU-142721 in lab experiments is its specificity for PARP. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of PARP in various biological processes. However, one of the limitations of using PNU-142721 is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on PNU-142721. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, PNU-142721 has been shown to have potential applications in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases, and further research is needed to explore these potential applications.
Conclusion:
PNU-142721 is a chemical compound that has gained significant attention in the field of scientific research. It has been studied for its potential applications in medicine, biochemistry, and pharmacology. Its mechanism of action involves the inhibition of PARP, leading to the accumulation of DNA damage and cell death. PNU-142721 has several biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. There are several future directions for research on PNU-142721, including the development of more potent and selective PARP inhibitors and the exploration of its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of PNU-142721 involves a series of chemical reactions. The starting material for the synthesis is 2,4-diamino-6-methylpyrimidine. This compound is reacted with acetic anhydride and formic acid to form 2,4-diacetamido-6-methylpyrimidine. The resulting compound is then reacted with furan-2-carboxylic acid and triethylamine to produce 6-[(furan-2-carbonyl)amino]-2,4-diacetamido-1,3-dimethylpyrimidine. Finally, this compound is reacted with piperazine and formaldehyde to yield PNU-142721.
Applications De Recherche Scientifique
PNU-142721 has been studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of medicine. PNU-142721 has been shown to have antitumor activity in vitro and in vivo. It has been studied for its potential use in the treatment of various types of cancer, including lung cancer, breast cancer, and prostate cancer.
PNU-142721 has also been studied for its potential applications in biochemistry and pharmacology. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-17-12(10-14(21)18(2)16(17)23)11-19-5-7-20(8-6-19)15(22)13-4-3-9-24-13/h3-4,9-10H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADFOVIDVUBIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
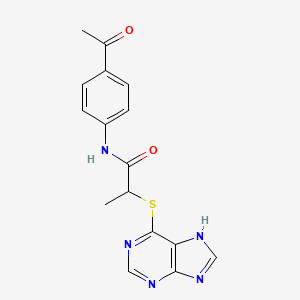
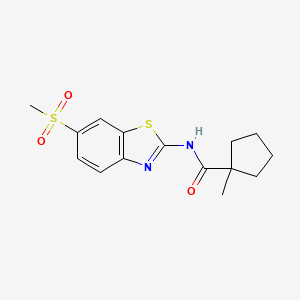
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)

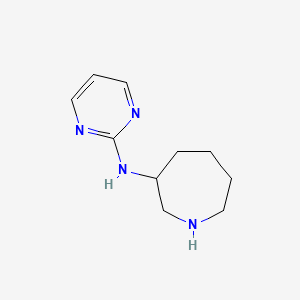

![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
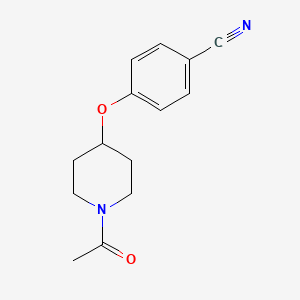
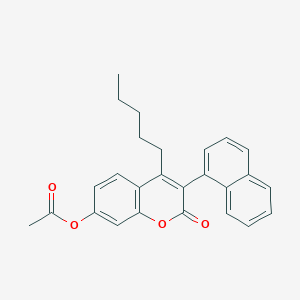
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)
